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molecular formula C8H3Cl2F3N2 B1293764 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 2338-25-2

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B1293764
M. Wt: 255.02 g/mol
InChI Key: KUMRUFFLHYXFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031107

Procedure details

HBr was passed into a cooled (0° -5° C.) solution of 1.05 grams of 1-(methylcarbamoyloxy)-5,6-dichloro-2 -(trifluoromethyl) benzimidazole in 40 milliliters of methanol. The reaction mixture was permitted to stand for twenty minutes, then evaporated to obtain as a residue 5,6-dichloro-2-(trifluoromethyl) benzimidazole. After recrystallization from chloroform, it melted at 233° -5° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(methylcarbamoyloxy)-5,6-dichloro-2 -(trifluoromethyl) benzimidazole
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.CNC(O[N:7]1[C:11]2[CH:12]=[C:13]([Cl:17])[C:14]([Cl:16])=[CH:15][C:10]=2[N:9]=[C:8]1[C:18]([F:21])([F:20])[F:19])=O>CO>[Cl:17][C:13]1[C:14]([Cl:16])=[CH:15][C:10]2[N:9]=[C:8]([C:18]([F:21])([F:19])[F:20])[NH:7][C:11]=2[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
1-(methylcarbamoyloxy)-5,6-dichloro-2 -(trifluoromethyl) benzimidazole
Quantity
1.05 g
Type
reactant
Smiles
CNC(=O)ON1C(=NC2=C1C=C(C(=C2)Cl)Cl)C(F)(F)F
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand for twenty minutes
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=C(N2)C(F)(F)F)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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